molecular formula C18H29BrFNOSi B1529044 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine CAS No. 1704065-57-5

1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

Cat. No. B1529044
M. Wt: 402.4 g/mol
InChI Key: OOKMJUFFDCWIKK-UHFFFAOYSA-N
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Description

“1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by various functional group interconversions and additions.



Molecular Structure Analysis

The molecule contains a piperidine ring, a benzyl group with bromo and fluoro substituents, and a tert-butyldimethylsilyl ether group. These functional groups will influence the compound’s reactivity and properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromo and fluoro substituents on the benzyl group, as well as the tert-butyldimethylsilyl ether group.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromo and fluoro substituents would likely make the compound more polar and could influence its boiling point and solubility.


Scientific Research Applications

Synthesis of Inhibitors and Biological Agents

  • N-Acetylglucosaminidase Inhibitor Synthesis : A study details the preparation of a N-Acetylglucosaminidase inhibitor, a compound with potential therapeutic applications, through a complex synthesis pathway involving bromomercuriopiperidine derivatives and reductive amination. This research highlights the utility of specific bromo- and fluoro-substituted benzyl compounds in the synthesis of biologically active molecules (Schumacher-Wandersleb, Petersen, & Peter, 1994).

  • Antitumor Activity : Asymmetric BAPs (3,5-Bis(arylidene)piperidin-4-one derivatives) have been documented for their antitumor activity. This class of compounds, including variations with fluorobenzylidene groups, displays good antitumor activity due to their double α,β-unsaturated ketone structural characteristics (Yao et al., 2018).

  • Curcuminoid Analogs for Anti-cancer Activity : Curcuminoid analogs, specifically 3,5-bis(benzylidene)-4-piperidones with fluorobenzylidene components, have been explored for their anti-proliferative activity in cancer cells. These studies have led to the identification of novel compounds with significant potential in cancer treatment (Lagisetty et al., 2010).

Chemical Synthesis and Methodology

  • Synthesis of Isotopomers : Research on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine showcases the relevance of fluorobenzyl and piperidine components in the preparation of labeled compounds for scientific studies, including drug development and pharmacokinetic studies (Proszenyák et al., 2005).

  • Protecting Groups in Organic Synthesis : The development of new protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, for alcohols demonstrates the compound's utility in complex organic synthesis. This research indicates the compound's application in improving the efficiency and selectivity of synthetic processes (Crich, Li, & Shirai, 2009).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activity.


properties

IUPAC Name

[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BrFNOSi/c1-18(2,3)23(4,5)22-16-8-10-21(11-9-16)13-14-12-15(20)6-7-17(14)19/h6-7,12,16H,8-11,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKMJUFFDCWIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(CC1)CC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BrFNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122872
Record name Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

CAS RN

1704065-57-5
Record name Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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